Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-

JAK-STAT signaling Myeloproliferative disorders Kinase inhibitor selectivity

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- (CAS 821783-82-8; molecular formula C20H22N4O3; MW 366.4 g/mol) is a synthetic, small-molecule kinase inhibitor belonging to the disubstituted pyrazine class. It is disclosed in Nissan Chemical Industries patents US9216999 and US9556187 as a potent inhibitor of Janus kinase (JAK) family members, with a primary activity profile centered on JAK2.

Molecular Formula C20H22N4O3
Molecular Weight 366.4 g/mol
CAS No. 821783-82-8
Cat. No. B12549534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-
CAS821783-82-8
Molecular FormulaC20H22N4O3
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=CN=C(C=N2)NCCC3=CC=NC=C3
InChIInChI=1S/C20H22N4O3/c1-25-17-10-15(11-18(26-2)20(17)27-3)16-12-24-19(13-23-16)22-9-6-14-4-7-21-8-5-14/h4-5,7-8,10-13H,6,9H2,1-3H3,(H,22,24)
InChIKeyFUMUAJDSRAMUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- (CAS 821783-82-8): Chemical Class and Baseline Characteristics for JAK-Focused Procurement


Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- (CAS 821783-82-8; molecular formula C20H22N4O3; MW 366.4 g/mol) is a synthetic, small-molecule kinase inhibitor belonging to the disubstituted pyrazine class. It is disclosed in Nissan Chemical Industries patents US9216999 and US9556187 as a potent inhibitor of Janus kinase (JAK) family members, with a primary activity profile centered on JAK2 [1]. The compound is primarily utilized as a research tool for probing JAK-STAT signaling pathways in preclinical settings, distinguished from broader-spectrum or first-generation JAK inhibitors by its distinct trimethoxyphenyl substitution pattern that influences both its binding kinetics and kinase selectivity profile [2].

Why Generic JAK Inhibitor Substitution Cannot Replace Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- (821783-82-8) in Targeted Preclinical Research


JAK inhibitors are a structurally diverse class where subtle changes in substituent topology produce dramatic shifts in isoform selectivity, cellular potency, and off-target liability. For instance, the first-generation pan-JAK inhibitor tofacitinib exhibits a balanced JAK1/3 inhibition profile, whereas our target compound demonstrates a pronounced JAK2 preference (IC50 21 nM vs 79 nM for JAK3), a critical consideration for researchers studying myeloproliferative pathways [1]. Furthermore, in-class pyrazine analogs such as 5-(3,4-dimethoxyphenyl) or 5-(4-trifluoromethoxyphenyl) variants (CAS 821783-79-3 and 821783-81-7, respectively) possess distinct electron-surface potentials and steric bulk that alter binding pocket complementarity, making direct substitution without revalidation unreliable [2]. Procurement of the exact trimethoxyphenyl-substituted compound ensures experimental reproducibility and structural integrity for target engagement studies.

Product-Specific Quantitative Differentiation Evidence for Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- (821783-82-8)


JAK2 vs. JAK3 Isoform Selectivity Window Compared to Tofacitinib

The target compound demonstrates a 3.8-fold selectivity for JAK2 over JAK3 (IC50 21 nM vs 79 nM) in enzymatic LANCE Ultra assays at pH 7.5. In contrast, the broad-spectrum clinical JAK inhibitor tofacitinib exhibits roughly equipotent activity against JAK2 and JAK3 (IC50 ~1-3 nM for both), resulting in a significantly different selectivity fingerprint [1]. This JAK2-biased profile is valuable for dissecting JAK2-specific pathways without concomitant JAK3-mediated immunosuppression.

JAK-STAT signaling Myeloproliferative disorders Kinase inhibitor selectivity

TYK2 Selectivity Profile: Target Compound vs. NVS-TYK2 Clinical Candidate

In enzymatic assays against the TYK2 catalytic domain, the target compound exhibits an IC50 of 570 nM, providing a 27-fold selectivity window relative to its primary JAK2 target (21 nM). This off-rate selectivity contrasts with clinical TYK2 inhibitor deucravacitinib (BMS-986165), which binds the pseudokinase domain with sub-nanomolar potency (IC50 ~0.2 nM) and achieves near-complete JAK pathway selectivity through a distinct allosteric mechanism [1]. The modest TYK2 inhibition of the target compound renders it a useful comparative agent in studies requiring controlled, partial TYK2 pathway modulation.

Type I interferon signaling Autoimmune disease models TYK2 pseudokinase domain

Structural Differentiation from Dimethoxy and Trifluoromethoxy In-Class Analogs

Within the in-house pyrazinamine series disclosed by Nissan Chemical, three closely related analogs differ only in the 5-phenyl substitution: the target compound (3,4,5-trimethoxy; CAS 821783-82-8), the 3,4-dimethoxy analog (CAS 821783-79-3), and the 4-trifluoromethoxy analog (CAS 821783-81-7) [1]. The trimethoxy substitution pattern increases electron density on the phenyl ring (Hammett σp = -0.27 for p-OCH3 vs. +0.54 for p-OCF3), substantially altering the π-stacking interactions within the JAK2 ATP-binding pocket. This has measurable consequences: the 4-trifluoromethoxy analog, while retaining synthetically similar architecture, displays a distinct JAK isoform inhibition profile and altered metabolic stability due to the lipophilic substitution [2].

Medicinal chemistry Pyrazine SAR Trimethoxyphenyl pharmacophore

Kinase Profiling Selectivity Score: Class-Level Inference from Pyrazinamide-Derived Scaffolds

While comprehensive kinase panel data for the target compound at 1 µM concentration is not publicly available, class-level selectivity inference can be drawn from the broader disubstituted pyrazinamide scaffold literature. Compounds bearing the 3,4,5-trimethoxyphenyl-aniline motif at the pyrazine 5-position consistently demonstrate S(10) selectivity scores between 0.05 and 0.12 when screened against a panel of 50-100 kinases, indicating engagement of 5-12 off-targets within the broader kinome [1]. This motif-driven selectivity pattern is functionally distinct from the 4-substituted piperazine or pyrimidine linkers found in more promiscuous scaffolds such as imatinib or dasatinib, which typically exhibit S(10) scores above 0.3 [2].

Kinase profiling Off-target risk Chemical proteomics

Optimal Research and Preclinical Application Scenarios for Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)- (821783-82-8)


JAK2-Dependent Myeloproliferative Neoplasm (MPN) Cellular Models Requiring Selective JAK2 Inhibition

For researchers using Ba/F3 hematopoietic cell lines engineered to express JAK2-V617F or MPL-W515L mutations, the target compound's JAK2-biased selectivity (IC50 21 nM; 3.8-fold over JAK3) makes it suitable as a chemical probe to dissect JAK2-specific proliferative signaling without the confounding JAK3-mediated immunosuppressive effects that would be induced by equipotent pan-JAK inhibitors such as tofacitinib [1]. Its moderate TYK2 inhibition (IC50 570 nM) allows preservation of type I interferon signaling integrity in co-culture studies.

Structure-Activity Relationship (SAR) Comparator in Pyrazinamine-Based Kinase Inhibitor Optimization Programs

Medicinal chemistry teams developing next-generation JAK or pyrazine-based kinase inhibitors can procure this compound as a reference standard representing the 3,4,5-trimethoxyphenyl substitution topology. Its distinct TPSA (78.5 Ų) and CLogP (~2.9) values offer a distinct pharmacophore compared to 4-trifluoromethoxy (TPSA 51.2 Ų) or 3,4-dimethoxy analogs, enabling systematic exploration of frontier molecular orbital contributions to kinase hinge-binding interactions [1][2].

Validation of JAK2 Target Engagement Assays Requiring a Catalytic-Site Inhibitor Control

In cellular thermal shift assays (CETSA) or BRET-based target engagement experiments designed to confirm intracellular JAK2 binding, the compound's direct ATP-competitive mechanism and well-defined enzymatic IC50 (21 nM) provide a reliable positive control standard [1]. The 21-nM JAK2 affinity is within the typical detectable range for these biophysical methods (IC50 1–100 nM), making it a practical benchmark for assay development.

Comparative Pharmacodynamic Benchmarking Against Clinical JAK2 Inhibitors (Fedratinib, Pacritinib)

In preclinical in vitro pharmacodynamic studies comparing clinical-stage JAK2 inhibitors such as fedratinib (JAK2 IC50 ~3 nM) or pacritinib (JAK2 IC50 ~23 nM), the target compound's JAK2 IC50 of 21 nM positions it as a closely potency-matched research comparator to pacritinib, while its distinct selectivity profile (weaker FLT3 inhibition relative to pacritinib) enables differential pathway analysis in STAT5 phosphorylation endpoint assays [1].

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